molecular formula C13H9ClINO B3569791 N-(4-chlorophenyl)-2-iodobenzamide

N-(4-chlorophenyl)-2-iodobenzamide

Cat. No.: B3569791
M. Wt: 357.57 g/mol
InChI Key: ACFQJTGEGJCCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C13H9ClINO and its molecular weight is 357.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.94174 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFQJTGEGJCCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Benzamide Scaffolds in Chemical and Biological Research

The benzamide (B126) functional group, a derivative of benzoic acid, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.gov Its prevalence stems from its unique ability to form stable, neutral amide bonds that can participate in hydrogen bonding—a key interaction for binding to biological targets like enzymes and receptors. researchgate.net This structural feature makes benzamides a "privileged scaffold," meaning they are frequently found in biologically active compounds with a wide array of therapeutic applications. researchgate.netontosight.ai

Researchers have extensively synthesized and studied benzamide derivatives for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. researchgate.net The versatility of the benzamide core allows for the introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological properties. ontosight.ai

Halogenated Benzamides: Key Players in Advanced Organic Synthesis

The introduction of halogen atoms, such as chlorine and iodine, onto the benzamide (B126) scaffold dramatically expands its utility in advanced organic synthesis. Halogenated benzamides, like N-(4-chlorophenyl)-2-iodobenzamide, are highly valued as versatile intermediates. The carbon-halogen bond provides a reactive site for a variety of powerful cross-coupling reactions, which are fundamental to constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many complex organic molecules. wikipedia.orglibretexts.org

Two of the most prominent of these reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination .

Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction utilizes a palladium catalyst to form a new carbon-carbon bond between an organoboron compound and an organohalide. organic-chemistry.orglibretexts.org In the context of a halogenated benzamide, the iodine or chlorine atom can be replaced with a wide range of carbon-based groups, allowing for the construction of intricate molecular architectures. nih.govresearchgate.net The reaction is prized for its mild conditions and tolerance of a broad array of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com It allows for the direct coupling of an amine with an aryl halide. For a molecule like this compound, this provides a pathway to introduce nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals and other biologically active compounds. wikipedia.orgorganic-chemistry.orgnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. youtube.com

The presence of two different halogens in this compound (an iodine and a chlorine atom) offers the potential for selective, sequential reactions, further enhancing its value as a synthetic intermediate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule from first principles. These calculations solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comwuxibiology.comreddit.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

For N-(4-chlorophenyl)-2-iodobenzamide, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions. One could predict, for instance, whether electrophilic or nucleophilic attack is more probable and at which atomic sites. While no specific HOMO-LUMO energy values for this compound have been reported, a hypothetical analysis would involve calculating these energies and mapping the orbital distributions.

Hypothetical Data Table for HOMO-LUMO Analysis of this compound:

ParameterHypothetical Value (eV)Implication
HOMO Energy -Indicates electron-donating capability
LUMO Energy -Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) -Predicts chemical reactivity and stability

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other molecules, including biological macromolecules. Regions of negative potential (typically colored red or orange) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, an ESP map would reveal the charge distribution arising from its constituent atoms and functional groups, such as the electronegative chlorine, iodine, and oxygen atoms, and the aromatic rings. This information is crucial for understanding non-covalent interactions like hydrogen bonding and halogen bonding, which are often vital for biological activity. Although no specific ESP map for this compound is publicly available, a theoretical study would provide a visual representation of its reactive sites.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.govelsevierpure.com It is a cornerstone of computer-aided drug design, helping to elucidate the binding mechanisms of potential drug candidates.

Prediction of Binding Modes and Affinities

Docking simulations can predict the most stable binding pose of this compound within a target's binding site. The simulations generate multiple possible conformations and score them based on various factors, including intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. The highest-scoring poses represent the most likely binding modes. The docking score is often used as an estimate of the binding affinity, with lower (more negative) scores generally indicating stronger binding. nih.gov

Hypothetical Docking Results for this compound with a Target Protein:

ParameterHypothetical Value
Binding Affinity (kcal/mol) -
Predicted Interacting Residues -
Types of Interactions -

Note: This table represents the type of data that would be generated from a molecular docking study.

Interaction with Enzyme Active Sites

If this compound were to be investigated as an enzyme inhibitor, molecular docking would be instrumental in understanding how it interacts with the enzyme's active site. nih.gov The simulations could reveal key amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand. This information can explain the mechanism of inhibition and guide the design of more potent and selective inhibitors. For instance, studies on similar benzamide (B126) derivatives have shown interactions with the active sites of various enzymes. nih.gov

Receptor Binding Site Characterization

Similarly, if this compound is being studied for its interaction with a specific receptor, docking can help characterize the binding site. nih.govresearchgate.net By analyzing the predicted binding mode, researchers can identify the key features of the receptor pocket that are important for ligand recognition. This includes the size, shape, and chemical nature of the binding site. Such studies have been performed on other iodobenzamide derivatives, for example, in the context of sigma receptor binding. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide valuable insights into the conformational stability and interaction dynamics of this compound, which are crucial for understanding its biological activity. By simulating the motion of atoms within the molecule and its interactions with its environment (such as a solvent or a biological receptor), MD can reveal the preferred three-dimensional structures (conformers) of the molecule and the transitions between them.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applicable. For instance, MD simulations have been successfully employed to investigate the stability of ligand-protein complexes for other benzamide derivatives. nih.gov In such studies, key parameters like the root-mean-square deviation (RMSD) of the protein and ligand are monitored over the simulation time. A stable RMSD plot for the ligand-protein complex suggests that the ligand remains securely bound in the active site of the protein. researchgate.net

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the simulation trajectory would provide a detailed picture of the conformational landscape of this compound, highlighting the most stable conformers and the dynamics of their interconversion. This is exemplified in studies of other complex molecules where MD simulations have been used to validate docking poses and assess the stability of ligand-receptor interactions over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

Development of Predictive Models for Biological Activity

The process begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

In a study on benzamide derivatives targeting vascular endothelial growth factor, descriptors such as MATS2m (Moran autocorrelation - lag 2 / weighted by atomic masses), DISPe (dispersive structure-property relationship), and G(O..Cl) (sum of geometrical distances between oxygen and chlorine atoms) were found to be important. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity identified Log S (logarithm of aqueous solubility), rerank score, and MR (molar refractivity) as significant descriptors. unair.ac.idjppres.comresearchgate.net

Once the descriptors are calculated, a mathematical model is built using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The quality of the resulting QSAR model is assessed using several statistical parameters, as shown in the table below, which are commonly reported in QSAR studies.

Table 1: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionGood Value
n Number of compounds in the datasetAs large as possible
Coefficient of determination (goodness of fit)> 0.6
Cross-validated correlation coefficient (predictive ability)> 0.5
F Fisher's F-test value (statistical significance of the model)High value

This table is a generalized representation based on common practices in QSAR studies.

For instance, a 3D-QSAR model for aminophenyl benzamide derivatives as histone deacetylase inhibitors showed excellent statistical significance with an R² of 0.99 and a Q² of 0.85. nih.gov A predictive model for this compound and its analogues would similarly rely on robust statistical validation to ensure its reliability.

Identification of Key Pharmacophoric Features

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. nih.gov Pharmacophore modeling is often used in conjunction with QSAR to identify the key structural motifs responsible for a compound's function.

For this compound, a pharmacophore model would highlight the critical roles of its constituent parts: the 4-chlorophenyl ring, the 2-iodobenzamide (B1293540) core, and the amide linker. Based on studies of similar molecules, the key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The N-H group of the amide is a crucial hydrogen bond donor.

Aromatic Rings (AR): The two phenyl rings can engage in hydrophobic and π-π stacking interactions with the target protein.

A study on aminophenyl benzamide derivatives identified a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This model suggested that hydrophobic character and hydrogen bond donating groups were crucial for the inhibitory activity. nih.gov Similarly, for other classes of inhibitors, pharmacophore models have been successfully used to guide the design of new compounds. nih.govnih.gov

Table 2: Potential Pharmacophoric Features of this compound

FeatureStructural MoietyPotential Interaction
Aromatic Ring4-chlorophenylHydrophobic, π-π stacking
Aromatic Ring2-iodophenylHydrophobic, π-π stacking
Hydrogen Bond AcceptorCarbonyl oxygenHydrogen bonding
Hydrogen Bond DonorAmide N-HHydrogen bonding
Hydrophobic CenterChlorine atomHydrophobic interaction
Hydrophobic CenterIodine atomHydrophobic interaction, halogen bonding

This table is a hypothetical representation based on the structure of the compound and general principles of pharmacophore modeling.

By understanding these key features, medicinal chemists can rationally design new analogues of this compound with improved activity. For example, they could explore different substitutions on the phenyl rings to optimize hydrophobic interactions or modify the linker to improve the molecule's conformational properties.

Preclinical Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

The benzanilide (B160483) scaffold is a versatile pharmacophore known to interact with a range of enzymes. The specific substitutions on N-(4-chlorophenyl)-2-iodobenzamide—a chloro group on one phenyl ring and an iodine atom on the other—are anticipated to modulate its inhibitory profile against several key enzymatic targets.

Inhibition of Viral Proteases (e.g., Mpro)

Viral proteases are crucial enzymes for viral replication, making them attractive targets for antiviral drug development. The main protease (Mpro, or 3CLpro) of SARS-CoV-2, for instance, is a cysteine protease vital for processing viral polyproteins. nih.gov While direct inhibitory data for this compound against Mpro is not available, studies on related N-phenylbenzamide derivatives suggest potential activity.

Research on a series of N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 (EV71) has shown that these compounds can exhibit antiviral properties. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated activity against several EV71 strains with IC50 values in the low micromolar range. nih.gov The mechanism for some N-phenyl benzamides against other enteroviruses, like Coxsackievirus A9, has been proposed to involve direct binding to the viral capsid, thereby stabilizing it and preventing uncoating. nih.gov

Furthermore, studies on the papain-like protease (PLpro) of SARS-CoV, which shares structural similarities with Mpro, have explored benzamide-based inhibitors. A known inhibitor, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, binds to the S3 and S4 pockets of the protease. nih.gov Structure-activity relationship studies of this class of compounds revealed that modifications to the benzamide (B126) moiety significantly impact inhibitory capacity. nih.gov Given that this compound possesses a substituted benzamide core, it is plausible that it could interact with the substrate-binding sites of viral proteases like Mpro, although this requires experimental validation.

Urease Inhibition Profiles and Mechanisms

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov The inhibition of urease is a key strategy for managing infections caused by these pathogens. The inhibitory potential of this compound can be inferred from the extensive structure-activity relationship studies on related classes of compounds.

Thiourea derivatives are well-known urease inhibitors, and the introduction of a benzoyl moiety has been shown to enhance inhibitory activity. nih.gov Studies on N-monosubstituted aroylthioureas have demonstrated that these compounds can act as potent, reversible, mixed-type inhibitors of urease, with some analogues showing significantly lower IC50 values than the standard inhibitor, acetohydroxamic acid. nih.gov For N-aryl substituted derivatives, the nature and position of substituents on the phenyl ring are critical for activity. Halogen substitutions, such as bromo and chloro groups, have been shown to be more effective than fluoro groups in some series of 1,2,4-triazole-3-thiones. nih.gov

While direct data for benzanilides is less common, the general principles suggest that the N-(4-chlorophenyl) and 2-iodobenzoyl moieties of the target compound could interact with the active site of urease. The halogen substituents may enhance hydrophobic interactions or form halogen bonds within the enzyme's active site, potentially contributing to inhibitory activity. However, without specific experimental data, its precise inhibition profile and mechanism remain speculative.

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

Inhibition of α-glucosidase and α-amylase, enzymes responsible for the digestion of carbohydrates, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com Various heterocyclic and aromatic compounds have been investigated as inhibitors of these enzymes.

Studies on novel 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov One of the most active compounds from this series, which shares the N-(4-chlorophenyl) moiety, exhibited inhibitory potential that was four- to six-fold greater than the standard drug, acarbose. nih.gov This suggests that the N-(4-chlorophenyl)benzamide scaffold is a promising template for glycosidase inhibitors. The presence of both electron-donating and electron-withdrawing groups on the phenyl rings was found to be favorable for activity. nih.gov

In another study, benzothiazine-N-arylacetamides were evaluated, and the introduction of electron-withdrawing groups on the benzoyl and N-phenyl moieties was found to increase bioactivity. nih.gov Although no specific data for this compound is available, the findings from these related series of compounds suggest it may possess inhibitory activity against α-glucosidase and α-amylase. The electronic properties conferred by the chloro and iodo substituents would likely play a key role in its interaction with the active sites of these enzymes.

Receptor Binding and Modulation

The interaction of small molecules with specific receptors is a cornerstone of pharmacology. The structural features of this compound suggest potential binding to sigma and dopamine (B1211576) receptors, which are important targets in neuroscience and oncology.

Sigma Receptor Ligand Activity (Sigma-1 and Sigma-2)

Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. researchgate.net Benzamide derivatives, particularly iodinated ones, have been extensively studied as high-affinity ligands for these receptors. nih.gov

Structure-activity relationship studies on N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues have provided insights into the influence of substitutions on sigma receptor binding. Halogen substitution on the aromatic ring generally increased affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. researchgate.net Specifically, for chloro, bromo, and fluoro-substituted analogues, a 3-position substitution on the phenylacetamide ring resulted in higher affinity for both σ1 and σ2 receptors compared to 2- or 4-position substitutions. researchgate.net

While direct binding data for this compound is not published, data for closely related iodobenzamide analogues highlight the potential for high-affinity binding. For instance, certain N-(benzylpiperidin-4-yl)-iodobenzamide derivatives show nanomolar affinity for both sigma receptor subtypes. The affinity is influenced by the position of the iodine and other substituents.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Reference
SA45034.663.1 nih.gov
FE-SA45038.0113.2 nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamide3.9240 researchgate.net
2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide3.56667 researchgate.net

This table presents binding affinity data for structurally related compounds to infer the potential activity of this compound.

Based on these findings, it is highly probable that this compound would exhibit affinity for both sigma-1 and sigma-2 receptors, with its selectivity profile being dependent on the interplay between the 2-iodo and 4-chloro substitutions.

Dopamine Receptor (D2/D3) Binding Characteristics

Dopamine D2 and D3 receptors are key targets for antipsychotic and other neuropsychiatric medications. The substituted benzamide scaffold is a well-established pharmacophore for D2-like dopamine receptor antagonists. mdpi.com The specific substitution pattern of this compound is likely to influence its affinity and selectivity for D2 and D3 receptors.

Studies on a series of conformationally-flexible benzamide analogues have shown that these compounds can bind with high affinity to D2-like receptors. nih.gov The structure-activity relationships of these series indicate that substituents on both the benzamide ring and the N-phenyl ring are critical for determining binding affinity and selectivity. For example, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, a 2,3-dichloro substitution on the phenylpiperazine moiety led to the highest D3 over D2 selectivity. nih.gov

Compound Analogue ClassD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
N-phenylpiperazine benzamide analogue (LS-3-134)>250.17 nih.gov
N-phenylpiperazine benzamide analogue (WW-III-55)>16000~20 nih.gov
2-aminotetralin-derived benzamide (Lead compound 12a)3.20.58 nih.gov
N-phenylpiperazine benzamide analogue (6a)6881.4 mdpi.com

This table presents binding affinity data for structurally related benzamide classes to infer the potential activity of this compound.

Given the established importance of the benzamide core and halogen substitutions for dopamine receptor binding, this compound is predicted to be a ligand for D2 and/or D3 receptors. The combination of the 4-chloro and 2-iodo substituents would fine-tune its affinity and selectivity profile, which warrants experimental confirmation.

Adenosine (B11128) Receptor Allosteric Modulation

There is currently no available scientific literature detailing the activity of this compound as an allosteric modulator of adenosine receptors. While allosteric modulation is a recognized mechanism for fine-tuning receptor activity with potential therapeutic benefits, research has focused on other chemical scaffolds. nih.govnih.govmdpi.com Studies have identified various compounds, such as 3-(2-pyridinyl)isoquinoline derivatives and 2-amino-3-benzoylthiophene derivatives, as allosteric modulators of A1 and A3 adenosine receptors, but this compound is not mentioned among them. nih.govnih.govamazonaws.com

Antiproliferative Activity in Cellular Models

No data is available from the conducted searches regarding the antiproliferative or cytotoxic effects of this compound on cancer cell lines.

Growth Inhibition in Cancer Cell Lines (e.g., Hep-G2, MCF-7)

Specific data on the growth-inhibitory properties of this compound, such as IC₅₀ values, against human liver cancer (Hep-G2) or breast cancer (MCF-7) cell lines have not been reported in the reviewed literature. While numerous studies report the antiproliferative activities of various other molecular structures against these cell lines, information for the target compound is absent. nih.govnih.govresearchgate.net

Investigations into Cellular Mechanisms of Action (e.g., Apoptosis Pathways)

There are no published investigations into the cellular mechanisms by which this compound may exert antiproliferative effects. Research on other compounds has identified mechanisms such as the induction of apoptosis through the BCL-2 family of proteins and the activation of caspases, but these findings have not been linked to this compound. nih.gov

Anthelmintic Activity and Target Engagement

Scientific literature lacks any information regarding the potential anthelmintic (anti-parasitic worm) properties of this compound.

Interaction with Nematode Complex II

No studies have been found that investigate the interaction of this compound with nematode mitochondrial Complex II (succinate dehydrogenase), a known target for some anthelmintic drugs.

Antidiabetic Potential and Relevant Enzyme Targets

There is no available research on the antidiabetic potential of this compound. Its effect on relevant enzyme targets for diabetes, such as α-glucosidase, has not been documented. nih.govnih.gov

Antimicrobial Activity Studies (in vitro)

No data is available on the in vitro antimicrobial activity of this compound.

There are no published studies detailing the activity of this compound against any bacterial strains. Consequently, no data tables on its antibacterial properties can be provided.

There are no published studies detailing the antifungal properties of this compound against any fungal species. As a result, no data tables on its antifungal activity can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Activity and Selectivity

The nature, position, and electronic properties of substituents on the N-phenylbenzamide core are critical determinants of biological activity and selectivity.

Influence of Halogenation and Position

Halogens are frequently incorporated into drug candidates to modulate their biological activity. In the N-phenylbenzamide series, halogenation plays a pivotal role. The presence of a chlorine atom at the para-position (C4) of the N-phenyl ring and an iodine atom at the ortho-position (C2) of the benzoyl ring in N-(4-chlorophenyl)-2-iodobenzamide are key features.

Studies on related N-phenylbenzamide analogs have demonstrated that the type and position of halogen substituents can dramatically alter biological efficacy. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share the N-phenyl-carboxamide core, varying the halogen (F, Cl, Br, I) at the para-position of the N-phenyl ring influenced inhibitory activity against the FOXM1 transcription factor. mdpi.comnih.gov While all halogens were tolerated, their combination with other substituents determined the ultimate potency.

Similarly, in the development of antischistosomal N-phenylbenzamides, dichlorination on the benzoyl ring was shown to induce potent activity. nih.gov The substitution pattern is crucial; for example, moving a substituent from a para to a meta position can sometimes lead to a complete loss of activity, suggesting that the position is critical for optimal interaction with the biological target. researchgate.net The ortho-iodo substituent on the benzoyl ring of this compound forces a specific conformation, which can be critical for fitting into a target's binding pocket.

Table 1: Effect of Halogen Substitution on Antiviral Activity of N-Phenylbenzamide Analogs

CompoundSubstituent (Ring B)Activity vs. EV71 (IC50 in µM)Reference
Analog 14-H>100 mdpi.comnih.gov
Analog 24-F45 ± 2.5 mdpi.comnih.gov
Analog 34-Cl35 ± 1.5 mdpi.comnih.gov
Analog 4 (1e)4-Br5.7 ± 0.8 mdpi.comnih.gov

This interactive table summarizes the impact of different halogen substituents on the antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71. The data indicates that increasing the size of the halogen at the para-position of the N-phenyl ring (Ring B) correlates with increased potency.

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents significantly modulate the interaction of the compound with its biological target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule, affecting its binding affinity and reactivity. wikipedia.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) are potent EWGs. In several studies of N-phenylbenzamide analogs, the introduction of strong EWGs has been shown to be beneficial for potency. researchgate.netnih.gov For example, in the context of antischistosomal agents, analogs bearing EWGs like dichloro or nitro substituents demonstrated enhanced activity. nih.govresearchgate.net Specifically, compounds with a nitro group showed promising potency, supporting the hypothesis that EWGs are necessary for optimal activity in this series. researchgate.net In a different series targeting the FOXM1 protein, a cyano (-CN) group on the N-phenyl ring was essential for inhibitory activity, whereas analogs with -NO2 or -CF3 were less effective or inactive. mdpi.comnih.gov This highlights that the specific biological target dictates which EWG is optimal.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) are common EDGs. The effect of EDGs is highly context-dependent. In some cases, EDGs can enhance activity. For instance, in a study of N-phenylbenzamide derivatives for single-molecule rectification, the addition of electron-donating methoxy groups enhanced conductance. rsc.org However, in other contexts, such as anticancer agents, the introduction of an electron-donating group can decrease activity. rsc.org In antiviral N-phenylbenzamide derivatives, a methoxy group on the benzoyl ring was present in some of the most potent compounds, suggesting a positive contribution to activity. mdpi.com

Table 2: Influence of Electronic Groups on Antischistosomal Activity of N-Phenylbenzamide Analogs

CompoundSubstituentsNature of GroupEC50 (µM)Reference
14-Cl (Ring A), 4-OCH3 (Ring B)EWG/EDG>5 nih.gov
93,4-diCl (Ring A)EWG0.08 nih.gov
114-NO2 (Ring A)EWG0.26 nih.gov
384-NO2 (Ring B)EWG1.16 researchgate.netnih.gov
184-F (Ring A), 4-CH3 (Ring B)EWG/EDG>5 nih.gov

This interactive table illustrates how electron-withdrawing groups (EWGs) like chloro and nitro substituents generally enhance the antischistosomal potency of N-phenylbenzamide analogs, while combinations with electron-donating groups (EDGs) can result in lower activity. Ring A refers to the benzoyl ring and Ring B to the N-phenyl ring.

Conformational Preferences and Their Biological Implications

The three-dimensional shape of this compound is a key factor in its biological activity. The central amide bond (-CO-NH-) can adopt either a trans or cis conformation, although the trans form is generally more stable. The presence of the bulky iodine atom at the ortho-position of the benzoyl ring introduces significant steric hindrance. This steric clash forces the two phenyl rings to be non-coplanar, creating a specific twisted conformation.

This fixed, out-of-plane arrangement can be crucial for biological activity. It may pre-organize the molecule into a shape that is complementary to the binding site of a target protein, reducing the entropic penalty of binding. The specific dihedral angles between the phenyl rings and the amide plane are critical for establishing precise interactions, such as pi-stacking or hydrophobic contacts, with amino acid residues in the target's active site. Computational and experimental studies on similar molecules confirm that the conformational flexibility and the preferred 3D structure are strongly dependent on the substitution pattern and the environment.

Bioisosteric Modifications and Their Effects on Ligand Efficiency

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. researchgate.netufrj.br For this compound, several bioisosteric replacements could be considered to improve properties like potency, selectivity, or pharmacokinetics.

These modifications directly impact ligand efficiency (LE), which measures the binding energy per non-hydrogen atom. A successful bioisosteric replacement would ideally maintain or improve potency while keeping the molecular size small, thus leading to a higher LE.

Development of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the N-phenylbenzamide class of compounds, a pharmacophore model can be developed based on the structures of active analogs. nih.gov

Key features for a pharmacophore model for this compound and its analogs would likely include:

Two Aromatic Rings (AR1, AR2): Representing the two phenyl groups, which are crucial for hydrophobic and pi-stacking interactions.

A Hydrogen Bond Donor (HBD): The N-H group of the amide linker.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the amide linker.

Hydrophobic/Halogen Binding Pockets: Specific regions that accommodate the halogen substituents (Cl and I).

The distances and angles between these features are critical. The ortho-iodine substituent plays a significant role in defining the spatial relationship between AR1 and the amide linker. Validated pharmacophore models can be used as 3D queries to screen large compound libraries for new molecules with the potential for similar biological activity. researchgate.net

Ligand Efficiency and Lipophilic Efficiency Analysis

In drug discovery, it is not enough for a compound to be potent; it must also be "efficient." Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the quality of a compound. csmres.co.ukwikipedia.org

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) by the size of the molecule (typically the number of non-hydrogen atoms). It answers the question: how much binding energy does the molecule gain per atom? A higher LE indicates a more efficient binder. Studies on N-phenylbenzamide inhibitors of the mitochondrial permeability transition pore have reported LE values around 0.30, which is considered moderately favorable. nih.gov

Formula: LE = -2.303 * RT * log(IC₅₀) / N (where R is the gas constant, T is temperature, and N is the number of heavy atoms)

Lipophilic Efficiency (LLE or LiPE): This metric relates potency to lipophilicity (logP or logD). It is calculated as pIC50 (or pEC50) minus logP. High lipophilicity can lead to problems like poor solubility and non-specific toxicity. LLE helps guide the optimization of potency while controlling lipophilicity. An LLE value greater than 5 is often considered desirable for drug candidates. wikipedia.orgunivie.ac.at N-phenylbenzamides often have high calculated logP values, making LLE a critical parameter to monitor during optimization to avoid pharmacokinetic liabilities. nih.govnih.gov

Analyzing these efficiencies for this compound and its analogs is crucial for guiding medicinal chemistry efforts toward compounds with a balanced profile of high potency and good drug-like properties.

Potential Research Applications and Future Directions

Utility as a Chemical Probe for Biological Pathways

The structure of N-(4-chlorophenyl)-2-iodobenzamide makes it a compelling candidate for development as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study its function in a biological system. The N-phenylbenzamide scaffold, a core component of the subject molecule, is known to be present in compounds with broad-spectrum antiviral effects. For instance, some N-phenylbenzamide derivatives have been shown to increase intracellular levels of APOBEC3G (A3G), a protein that can inhibit the replication of viruses like HIV and Hepatitis B. molaid.com This suggests that this compound could potentially be used to investigate the A3G pathway and its role in host-pathogen interactions.

Furthermore, the general class of benzamides exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This broad bioactivity profile implies that this compound could serve as a starting point for developing probes to explore the mechanisms underlying these diverse physiological and pathological processes. The key to its utility as a probe will lie in detailed structure-activity relationship (SAR) studies to identify specific biological targets and to optimize its selectivity and potency. The journey from a compound with general bioactivity to a highly specific chemical probe is a critical step in modern chemical biology.

Development of Radioligands for Receptor Mapping and Imaging Research

The presence of an iodine atom in the this compound structure makes it an ideal candidate for radiolabeling, a crucial technique in receptor mapping and in vivo imaging. Radioiodinated benzamide (B126) analogs have a proven history as imaging agents for various receptors in the central nervous system and in peripheral tissues. For example, radioiodinated benzamides have been successfully developed as high-affinity ligands for dopamine (B1211576) D2 receptors and sigma receptors, playing a significant role in neuroscience research and oncology.

Specifically, the iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) or ¹²⁴I for Positron Emission Tomography (PET). These imaging modalities allow for the non-invasive visualization and quantification of receptor density and distribution in living organisms. The development of a radiolabeled version of this compound or its analogs could provide valuable tools for studying the distribution and function of its yet-to-be-identified biological targets. This is particularly relevant for understanding diseases where receptor expression is altered.

Lead Optimization Strategies for Preclinical Drug Discovery

Should this compound demonstrate promising biological activity, it would become a "lead compound" ripe for optimization in a preclinical drug discovery program. Lead optimization is an iterative process where chemists systematically modify the structure of a lead compound to improve its drug-like properties. The goal is to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while minimizing toxicity.

For this compound, optimization strategies would likely involve modifying both the 4-chlorophenyl and the 2-iodobenzamide (B1293540) portions of the molecule. For example, chemists might explore different substituents on the phenyl rings to improve binding affinity for its target. The chloro and iodo groups themselves could be replaced with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies would be crucial in this phase to understand how these chemical changes affect biological activity.

Exploration of Novel Synthetic Pathways and Analog Libraries

The exploration of novel synthetic pathways for this compound and its analogs is essential for efficient lead optimization and the creation of diverse chemical libraries. While the basic amide bond formation is a standard organic chemistry reaction, developing more efficient and versatile synthetic routes can accelerate the discovery process. For instance, methods that allow for the late-stage introduction of the chloro and iodo substituents would be highly valuable for creating a wide range of analogs from a common intermediate.

The synthesis of analog libraries, where systematic variations are made to the core structure, is a cornerstone of modern drug discovery. For this compound, a library of analogs could be created by varying the substituents on both aromatic rings. This would allow for a comprehensive exploration of the chemical space around the lead compound and increase the probability of identifying derivatives with improved properties.

Integration with Advanced Computational Design Principles

Advanced computational tools are increasingly integrated into the drug discovery pipeline to accelerate the design and optimization of new molecules. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be applied to this compound and its analogs.

Molecular docking studies could predict how the compound binds to the active site of a target protein, providing insights into the key interactions that determine its affinity and selectivity. This information can then guide the design of new analogs with improved binding characteristics. Molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interaction over time, helping to assess the stability of the complex. QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activities, enabling the prediction of the activity of yet-unsynthesized compounds.

Investigation into Broader Biological Systems (e.g., Neurological Pathways, Host-Pathogen Interactions)

The potential biological activities of this compound are not limited to a single therapeutic area. The benzamide scaffold is present in many centrally acting drugs, suggesting that this compound or its derivatives could have effects on neurological pathways. Further research could explore its potential as a modulator of neurotransmitter receptors or enzymes involved in neurodegenerative diseases or psychiatric disorders.

Given the known antiviral properties of some N-phenylbenzamide derivatives, another promising avenue of research is the investigation of this compound's role in host-pathogen interactions. molaid.com It could be screened for activity against a panel of viruses, bacteria, and fungi to identify potential anti-infective properties. Understanding its mechanism of action in these systems could lead to the development of new anti-infective agents with novel modes of action.

Complexation with Metal Ions for Catalytic or Biological Applications

The amide and iodo functionalities of this compound provide potential sites for coordination with metal ions. The formation of metal complexes can dramatically alter the physicochemical and biological properties of an organic ligand. This opens up the possibility of developing novel catalysts or therapeutic agents based on metal complexes of this compound.

For example, certain metal complexes have shown enhanced antimicrobial or anticancer activity compared to the free ligand. The specific geometry and electronic properties of the metal complex can be tuned by varying the metal ion and the ligand-to-metal ratio. Furthermore, the catalytic activity of such complexes could be explored in various organic reactions.

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-iodobenzamide, and what are their critical reaction parameters?

this compound is typically synthesized via condensation reactions between iodinated benzoyl derivatives and 4-chloroaniline. Key steps include:

  • Diazotization and coupling : Optimizing pH (e.g., 40% KOH as a catalyst) and temperature (60–80°C) to ensure regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the aromatic rings .
  • X-ray crystallography : Resolves iodine-chlorine spatial interactions and crystal packing effects .
  • Infrared spectroscopy : Identifies amide C=O stretching (~1650 cm1^{-1}) and C-I vibrations (~500 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can conflicting data on bioactivity between this compound and its analogs be resolved?

  • Structure-activity relationship (SAR) studies : Compare halogen substituent effects (e.g., iodine vs. bromine) on target binding using molecular docking .
  • Metabolic stability assays : Liver microsome studies to identify degradation pathways affecting in vivo efficacy .
  • Crystallographic analysis : Resolve binding modes in protein-ligand complexes (e.g., PDB deposition) to clarify mechanistic discrepancies .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition?

  • Kinetic studies : Measure KmK_m and VmaxV_{max} under varying substrate concentrations to differentiate competitive vs. non-competitive inhibition .
  • Mutagenesis assays : Engineer enzyme active sites (e.g., Ala-scanning) to identify critical residues for binding .
  • Co-crystallization : Visualize iodine’s role in halogen bonding with catalytic residues .

Q. How do reaction conditions influence iodine’s participation in cross-coupling reactions?

  • Buchwald-Hartwig amination : Screen Pd catalysts (e.g., Pd(OAc)2_2/XPhos) and bases (Cs2_2CO3_3) for C-N bond formation .
  • Temperature effects : Higher temperatures (>100°C) favor Ullmann-type coupling but risk dehalogenation .
  • Solvent polarity : DMSO enhances iodine’s leaving-group ability in nucleophilic aromatic substitution .

Data Contradiction Analysis

Q. Why do studies report varying yields for the same synthetic route?

  • Impurity profiling : Use HPLC-MS to detect side products (e.g., dehalogenated byproducts) .
  • Moisture sensitivity : Anhydrous conditions are critical; trace water hydrolyzes intermediates, reducing yield .
  • Catalyst lot variability : Pre-activate Pd catalysts to ensure consistent reactivity .

Q. How to reconcile discrepancies in reported IC50_{50} values across cell lines?

  • Cell line heterogeneity : Validate using isogenic cell lines (e.g., wild-type vs. p53-null) .
  • Assay interference : Test compound fluorescence/absorbance in the MTT assay wavelength range .
  • Serum protein binding : Measure free drug concentration using ultrafiltration to adjust potency calculations .

Methodological Recommendations

Designing a SAR study for halogen substituents:

  • Synthesize analogs with Br, F, or H at the iodine position.
  • Compare logP (HPLC-derived) and dipole moments (DFT calculations) to correlate hydrophobicity/electronic effects with activity .

Evaluating metabolic stability:

  • In vitro : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
  • In silico : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.